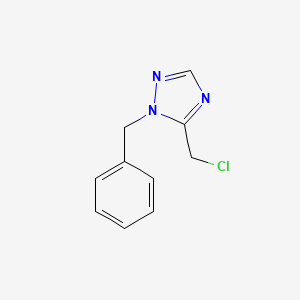

1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole

Description

Historical Background and Discovery

The development of this compound emerges from the broader historical context of triazole chemistry, which has evolved significantly since the initial discovery of triazole compounds in the mid-19th century. The systematic exploration of 1,2,4-triazole derivatives gained momentum during the latter half of the 20th century, driven by the recognition of their diverse biological activities and synthetic utility. The specific compound this compound represents a sophisticated advancement in triazole chemistry, incorporating strategic substitutions that enhance both reactivity and biological potential.

The historical development of benzyl-substituted triazoles can be traced to research programs focused on expanding the structural diversity of triazole-based compounds. Researchers recognized that the introduction of benzyl groups at the nitrogen positions of triazole rings could significantly alter the pharmacological and chemical properties of these heterocycles. The addition of chloromethyl substituents represents a further refinement, providing reactive sites for subsequent chemical modifications and potential biological interactions.

Early investigations into benzyl-triazole compounds demonstrated their potential as cannabinoid receptor ligands, with studies showing that benzyl substitution at the nitrogen-1 position of 1,2,4-triazoles could generate compounds with nanomolar affinity for cannabinoid type 1 receptors. This discovery provided a foundation for the development of more complex derivatives, including those bearing additional functional groups such as chloromethyl substituents.

The synthesis of this compound represents part of a broader trend toward developing triazole derivatives with enhanced synthetic accessibility and biological activity. Modern synthetic approaches have enabled the efficient preparation of such compounds through various methodologies, including alkylation reactions and cycloaddition processes that form the triazole core while introducing desired substituents.

Position in Heterocyclic Chemistry

This compound occupies a distinctive position within the field of heterocyclic chemistry as a member of the five-membered nitrogen-containing ring systems. The compound belongs to the 1,2,4-triazole subfamily, which is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms arranged in a specific pattern where one nitrogen atom is separated from the other two by an interstitial carbon atom. This arrangement distinguishes 1,2,4-triazoles from their 1,2,3-triazole isomers and contributes to their unique chemical and biological properties.

The heterocyclic nature of this compound is fundamental to its chemical behavior and biological activity. The presence of three nitrogen atoms within the five-membered ring creates an electron-rich system that can participate in various chemical reactions and biological interactions. The aromatic character of the triazole ring, resulting from the delocalization of six pi electrons around the ring system, provides stability while maintaining reactivity at specific positions.

Within the broader context of nitrogen heterocycles, 1,2,4-triazoles represent one of the most significant classes due to their widespread occurrence in natural products, synthetic pharmaceuticals, and agrochemicals. The compound this compound exemplifies the sophisticated chemistry achievable through strategic substitution of the triazole core, demonstrating how the basic heterocyclic framework can be modified to achieve desired properties.

The structural features of this compound place it within a category of compounds that bridge heterocyclic chemistry and medicinal chemistry. The benzyl substituent at the nitrogen-1 position provides lipophilic character and potential for aromatic interactions, while the chloromethyl group at the carbon-5 position offers opportunities for further chemical modification or biological activity through alkylation mechanisms.

Significance in Triazole Research

The significance of this compound in triazole research stems from its representation of advanced synthetic strategies and its potential for diverse applications in medicinal chemistry and materials science. Triazole derivatives have gained tremendous attention in recent decades due to their exceptional biological activities and their role as privileged scaffolds in drug discovery. The specific structural features of this compound make it particularly valuable as both a synthetic intermediate and a potential bioactive compound.

Research into 1,2,4-triazole derivatives has revealed their importance as antifungal agents, with compounds such as fluconazole and itraconazole serving as cornerstone therapies for invasive candidiasis. The structural motif present in this compound shares fundamental features with these clinically important compounds, suggesting potential for similar biological activities. The presence of the benzyl group at the nitrogen-1 position and the chloromethyl substituent at the carbon-5 position provides opportunities for structure-activity relationship studies aimed at optimizing biological activity.

The compound serves as an important example of how triazole chemistry can be adapted to create molecules with specific properties. The chloromethyl functionality provides a reactive site that can undergo nucleophilic substitution reactions, making the compound valuable as a synthetic intermediate for the preparation of more complex triazole derivatives. This reactivity has been exploited in the synthesis of triazole-containing pharmaceuticals and agrochemicals.

Contemporary triazole research has increasingly focused on the development of compounds that can overcome drug resistance and provide improved therapeutic profiles. The structural features of this compound align with design strategies aimed at addressing these challenges, particularly through the incorporation of substituents that can enhance binding affinity and selectivity for biological targets.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, reflecting the specific substitution pattern and tautomeric form of the molecule. The base name "1H-1,2,4-triazole" indicates the five-membered heterocyclic ring system with nitrogen atoms at positions 1, 2, and 4, with the hydrogen atom specifically located at the nitrogen-1 position. This designation distinguishes the compound from potential tautomeric forms and provides clarity regarding the regiochemistry of substitution.

The numbering system for 1,2,4-triazoles assigns positions based on the arrangement of nitrogen atoms within the ring, with position 1 corresponding to one of the nitrogen atoms adjacent to a carbon atom that is itself adjacent to two nitrogen atoms. The "1-benzyl" designation indicates that a benzyl group (phenylmethyl group) is attached to the nitrogen atom at position 1, while "5-(chloromethyl)" specifies that a chloromethyl group is attached to the carbon atom at position 5 of the triazole ring.

Classification of this compound places it within several overlapping categories of chemical compounds. Primarily, it belongs to the class of azole compounds, which encompasses five-membered heterocyclic rings containing nitrogen atoms. More specifically, it is classified as a triazole due to the presence of three nitrogen atoms within the ring system. The compound can be further categorized as a substituted 1,2,4-triazole, distinguishing it from 1,2,3-triazole isomers.

From a functional group perspective, the compound contains multiple chemically significant moieties. The benzyl substituent classifies it among benzyl-containing compounds, while the chloromethyl group places it within the category of organochlorine compounds. The combination of these features with the triazole core creates a multifunctional molecule that can participate in diverse chemical reactions and biological interactions.

The Chemical Abstracts Service registry number 885280-92-2 provides a unique identifier for this compound, facilitating its identification in chemical databases and literature. This standardized numbering system ensures unambiguous identification of the compound across different research contexts and applications.

Relationship to Other Triazole Compounds

This compound exhibits important structural relationships to numerous other triazole compounds, forming part of an extensive family of related heterocyclic molecules with varying biological and chemical properties. The compound shares its core 1,2,4-triazole framework with many clinically important pharmaceuticals, including the antifungal agents fluconazole, itraconazole, and voriconazole, though these compounds possess different substitution patterns that confer their specific biological activities.

Comparison with 1-benzyl-1H-1,2,4-triazole, which lacks the chloromethyl substituent, reveals the impact of the chloromethyl group on chemical properties and potential biological activity. The parent compound 1-benzyl-1H-1,2,4-triazole has been studied as a cannabinoid receptor ligand, demonstrating the importance of the benzyl substitution in conferring biological activity. The addition of the chloromethyl group in this compound provides additional opportunities for chemical modification and potentially enhanced biological interactions.

The relationship to 1,2,3-triazole isomers illustrates fundamental differences in heterocyclic chemistry and biological activity. While 1,2,3-triazoles are often prepared through copper-catalyzed azide-alkyne cycloaddition reactions and find extensive use in click chemistry applications, 1,2,4-triazoles typically require different synthetic approaches and exhibit distinct biological profiles. The structural arrangement of nitrogen atoms in this compound provides different electronic properties and hydrogen bonding capabilities compared to 1,2,3-triazole analogs.

Within the family of benzyl-substituted triazoles, this compound can be compared to compounds such as 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole, which possesses the chloromethyl group at a different position and belongs to the 1,2,3-triazole isomer series. These structural variations demonstrate how positional isomerism can significantly impact chemical and biological properties within the triazole family.

The compound also relates to broader categories of antimicrobial and anticancer triazole derivatives that have been extensively studied in recent years. Research has shown that triazole compounds with various substitution patterns can exhibit significant antibacterial, antifungal, and anticancer activities, with structure-activity relationships indicating the importance of specific substituents in determining biological efficacy.

| Compound Name | Triazole Type | Key Substituents | Molecular Weight | Notable Properties |

|---|---|---|---|---|

| This compound | 1,2,4-triazole | Benzyl, Chloromethyl | 207.66 g/mol | Synthetic intermediate potential |

| 1-Benzyl-1H-1,2,4-triazole | 1,2,4-triazole | Benzyl | 159.19 g/mol | Cannabinoid receptor activity |

| 1-Benzyl-4-(chloromethyl)-1H-1,2,3-triazole | 1,2,3-triazole | Benzyl, Chloromethyl | 207.66 g/mol | Different regioisomer |

| Fluconazole | 1,2,4-triazole | Difluorophenyl, Triazolylmethyl | 306.27 g/mol | Antifungal activity |

| 3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole | 1,2,4-triazole | Methyl, Chloromethyl | 131.58 g/mol | Smaller analog |

Propriétés

IUPAC Name |

1-benzyl-5-(chloromethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-6-10-12-8-13-14(10)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZSKBHHOQOLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608673 | |

| Record name | 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-92-2 | |

| Record name | 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of benzyl azide with propargyl chloride under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction typically proceeds in the presence of a copper(I) catalyst, such as copper(I) iodide, and a base like triethylamine, in a solvent such as dimethyl sulfoxide (DMSO) at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted triazoles.

Oxidation: The benzyl group can be oxidized to a benzyl alcohol or benzaldehyde under appropriate conditions using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The triazole ring can be reduced to a dihydrotriazole using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in solvents like acetonitrile or ethanol.

Oxidation: Potassium permanganate in aqueous or organic solvents, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

- Substituted triazoles from nucleophilic substitution.

- Benzyl alcohol or benzaldehyde from oxidation.

- Dihydrotriazole from reduction.

Applications De Recherche Scientifique

1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Materials Science: It is used in the development of functional materials, such as polymers and coordination complexes, with unique electronic and optical properties.

Chemical Biology: It is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

Catalysis: It acts as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.

Mécanisme D'action

The mechanism of action of 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, while the benzyl and chloromethyl groups contribute to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Research Findings and Implications

- Synthetic Pathways : Evidence from analogous triazole syntheses (e.g., 1-benzyl-3,5-bis(2-methoxyphenyl)-1H-1,2,4-triazole) suggests that alkylation and chromatography are critical for isolating this compound .

- Stability : Hygroscopicity, as observed in 1-(chloromethyl)-1H-1,2,4-triazole hydrochloride, implies that the target compound may require anhydrous storage .

- Functionalization Potential: The chloromethyl group’s reactivity positions this compound as a precursor for advanced materials, such as metal-organic frameworks (MOFs) or bioactive molecules, mirroring applications of similar triazoles .

Activité Biologique

1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. The 1,2,4-triazole core is known for its incorporation into various pharmacologically active agents, including antifungal, antibacterial, and anticancer drugs. This article delves into the biological activity of this specific compound, highlighting its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against a range of bacterial strains. Studies indicate that derivatives of the 1,2,4-triazole scaffold exhibit significant antibacterial activity due to their ability to inhibit bacterial growth.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| 1-Benzyl-5-(chloromethyl)-triazole | Staphylococcus aureus | 0.25 µg/mL | Highly effective against MRSA |

| Escherichia coli | 0.5 µg/mL | Comparable to standard antibiotics | |

| Pseudomonas aeruginosa | 0.75 µg/mL | Moderate effectiveness |

The above table summarizes the antibacterial potency of the compound against various strains. Notably, it shows exceptional activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values indicating strong inhibition compared to traditional antibiotics like ciprofloxacin and levofloxacin .

The mechanism by which this compound exerts its antibacterial effects involves interaction with bacterial DNA-gyrase. Molecular docking studies suggest that the triazole moiety acts as a bioisostere for carboxylic acid groups, enhancing binding interactions with the enzyme's active site . This interaction leads to inhibition of DNA replication and ultimately bacterial cell death.

Structure-Activity Relationship (SAR)

The SAR studies of triazole derivatives reveal that modifications on the benzyl group significantly influence biological activity. For instance:

- Substituents on the benzyl ring : The presence of electron-withdrawing groups (EWGs) enhances antibacterial activity.

- Chloromethyl group : This substituent has been shown to improve solubility and bioavailability in biological systems.

Table 2: Structure-Activity Relationships of Triazole Derivatives

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing | Increases potency against Gram-positive bacteria |

| Alkyl groups | Generally lower activity |

| Halogen substitutions | Enhanced binding affinity |

This table illustrates how specific structural modifications can lead to varied biological responses, emphasizing the importance of chemical design in drug development.

Case Studies

Recent research has highlighted several case studies involving derivatives of this compound:

- Study on MRSA : A derivative was tested against MRSA strains showing remarkable potency with an MIC value of 0.25 µg/mL. The study concluded that compounds with a benzyl substituent exhibited superior activity compared to other derivatives .

- Comparative Analysis : In a comparative study with existing antibiotics like ciprofloxacin and levofloxacin, the triazole derivative demonstrated comparable or superior efficacy against both Gram-positive and Gram-negative bacteria .

- In Vivo Studies : Animal model studies indicated that the compound exhibited low toxicity while maintaining high antibacterial efficacy, making it a promising candidate for further development .

Q & A

Q. What are the common synthetic routes for preparing 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole?

Methodological Answer: The synthesis typically involves two steps:

Hydroxymethylation : Reacting 1H-1,2,4-triazole with paraformaldehyde under acidic or basic conditions to introduce the hydroxymethyl group.

Chlorination : Treating the intermediate with thionyl chloride (SOCl₂) to replace the hydroxyl group with chlorine .

Alternative approaches may employ nucleophilic substitution using benzyl halides in the presence of a base (e.g., K₂CO₃) to introduce the benzyl group . Optimization of reaction time, solvent (e.g., DMF), and temperature is critical for yield improvement.

Q. Which characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substituent positions and regioselectivity (e.g., distinguishing between 1,2,4-triazole isomers) .

- X-ray Crystallography : Resolves crystal packing and bond angles, particularly useful for verifying the chloromethyl group’s orientation .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for detecting chlorine isotopes .

Q. What pharmacological activities are associated with structurally similar triazole derivatives?

Methodological Answer: Mannich base derivatives of 1,2,4-triazole exhibit:

- Anticancer activity : Inhibition of kinase enzymes via triazole-thione moieties .

- Antitubercular properties : Disruption of mycobacterial cell wall synthesis .

- Vasorelaxing effects : Modulation of nitric oxide pathways .

Note: These activities are compound-specific; direct biological data for this compound require empirical validation.

Advanced Research Questions

Q. How can regioselectivity challenges in triazole substitution reactions be addressed?

Methodological Answer: Regioselectivity in 1,2,4-triazole derivatives depends on:

- Steric and electronic factors : Electron-withdrawing groups (e.g., chloromethyl) favor substitution at the 5-position .

- Catalytic systems : Transition metals (e.g., CuI) can direct coupling reactions to specific positions .

- Computational modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing frontier molecular orbitals .

Q. What solvent effects influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Polar aprotic solvents (e.g., DMF) : Enhance nucleophilicity of intermediates by stabilizing charges .

- Solvatochromic studies : UV-Vis spectroscopy can correlate solvent polarity (e.g., using Kamlet-Taft parameters) with reaction rates .

- Microwave-assisted synthesis : Reduces reaction time and solvent volume while improving yield .

Q. How can computational methods aid in studying this compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking : Predict binding affinities to enzymes (e.g., cytochrome P450) using software like AutoDock .

- Molecular Dynamics (MD) simulations : Analyze stability of ligand-protein complexes over time .

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., bioavailability) .

Q. How should contradictory data in biological assays be resolved?

Methodological Answer:

- Dose-response validation : Repeat assays across multiple concentrations to confirm activity thresholds .

- Orthogonal assays : Combine enzyme inhibition studies with cell viability assays (e.g., MTT) to rule off-target effects .

- Structural analogs : Compare results with derivatives (e.g., 3-phenyl vs. 3-methyl substituents) to identify critical functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.